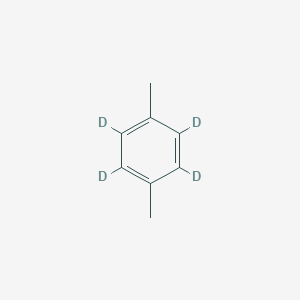

1,4-Dimethyl(~2~H_4_)benzol

Übersicht

Beschreibung

The compound 1,4-Dimethyl(~2~H_4_)benzene is a derivative of benzene where two hydrogen atoms are replaced by methyl groups and four hydrogen atoms are isotopically labeled with deuterium. This compound is related to various research areas, including the study of molecular structures, hydrogen bonding, and chemical reactions involving benzene derivatives.

Synthesis Analysis

The synthesis of benzene derivatives often involves substituting hydrogen atoms with other functional groups or atoms. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate demonstrates the complexity of such processes, involving multiple steps and the formation of dimer structures . Similarly, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate involves intricate steps, as evidenced by the detailed crystallographic data provided .

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of various benzene derivatives, revealing details such as space groups, lattice parameters, and hydrogen bonding interactions . For example, the crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate shows the formation of a two-dimensional supramolecular layer via intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The study of H-atom abstraction from selected C-H bonds in different compounds, including benzene derivatives, provides insight into the reactivity of these molecules . The formation of products such as benzene from the reaction of OH radicals with 1,4-cyclohexadiene indicates the specificity of H-atom abstraction at certain positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The polarizability of intramolecular hydrogen bonds, as observed in the IR spectrum of certain crystals, affects the physical properties of these compounds . Additionally, the non-linear optical (NLO) properties of benzene derivatives, such as those of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate, are significant for potential applications in NLO devices .

Wissenschaftliche Forschungsanwendungen

Synthese von Imidazolen

1,4-Dimethyl(~2~H_4_)benzol wird bei der Synthese von Imidazolen verwendet . Imidazole sind ein wichtiges heterocyclisches Strukturmotiv in funktionellen Molekülen und werden in einer Vielzahl von Anwendungen eingesetzt . Die Entwicklung neuer Methoden für die regioselektive Synthese substituierter Imidazole ist von strategischer Bedeutung .

Fluoreszierende Chemosensoren

Imidazol-Derivate, die aus this compound synthetisiert werden können, werden aufgrund ihrer Fähigkeit zur Fluoreszenz und zum Leuchten unter bestimmten Bedingungen in analytischen Verfahren weit verbreitet eingesetzt . Die auffällige Veränderung der Fluoreszenz nach Metallbindung ist ein entscheidendes Merkmal, das Imidazol-Derivate als Chelatoren wünschenswerter macht .

Bioorthogonale Werkzeuge

Cycloadditionsreaktionen mit Tetrazinen, wie z. B. 1,2,4,5-Tetradeuterio-3,6-dimethylbenzol, haben sich als leistungsstarke bioorthogonale Werkzeuge für verschiedene Anwendungen erwiesen . Durch die Variation der Substituenten an Tetrazinen wurden mit demselben Dienophil Cycloadditionsgeschwindigkeitsvariationen von über 200-fach erreicht .

Selektive Markierung

Diese substituierten Tetrazine können sehr nützlich für die selektive Markierung unter verschiedenen Bedingungen sein . Sequentielle und selektive Markierung unter Verwendung tetrazinbasierter Reaktionen kann durch Abstimmung der Reaktionsgeschwindigkeit erreicht werden .

Synthese von funktionalisierten Tetrazinen

1,2,4,5-Tetradeuterio-3,6-dimethylbenzol kann bei der Synthese von funktionalisierten Tetrazinen verwendet werden

Safety and Hazards

Wirkmechanismus

Target of Action

1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.

Mode of Action

It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.

Result of Action

The specific molecular and cellular effects of 1,4-Dimethyl(~2~H_4_)benzene’s action are currently unknown due to the lack of research in this area

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)